Synthesis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic Acid: A Comprehensive Technical Guide
Synthesis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a robust synthetic pathway for 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials. This document includes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate its application in a research and development setting.
Synthetic Strategy Overview
The synthesis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid can be efficiently achieved through a three-step sequence. The overall strategy involves the formation of a sulfonamide followed by a lithium-halogen exchange and subsequent borylation. The commercially available compound, 4-Bromo-3-methylbenzenesulfonyl chloride, serves as a key starting material.
The proposed synthetic pathway is as follows:
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Sulfonamide Formation: Reaction of 4-Bromo-3-methylbenzenesulfonyl chloride with pyrrolidine to yield 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine.
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Lithium-Halogen Exchange: Conversion of the aryl bromide to an aryllithium intermediate using an organolithium reagent.
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Borylation: Trapping of the aryllithium species with a trialkyl borate followed by acidic workup to afford the final boronic acid product.
Experimental Protocols
Step 1: Synthesis of 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine
Reaction Scheme:
Caption: Synthesis of the sulfonamide intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-methylbenzenesulfonyl chloride | 72256-93-0 | 269.54 | 10.0 g | 37.1 mmol |
| Pyrrolidine | 123-75-1 | 71.12 | 3.16 g (3.7 mL) | 44.5 mmol |
| Pyridine | 110-86-1 | 79.10 | 3.22 g (3.3 mL) | 40.8 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Procedure:
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To a solution of 4-Bromo-3-methylbenzenesulfonyl chloride (10.0 g, 37.1 mmol) in dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add pyridine (3.3 mL, 40.8 mmol) dropwise.
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To this mixture, add a solution of pyrrolidine (3.7 mL, 44.5 mmol) in dichloromethane (20 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine as a white solid.
Expected Yield: 85-95%
Step 2 & 3: Synthesis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
Reaction Scheme:
Caption: Final conversion to the target boronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine | - | 304.23 | 5.0 g | 16.4 mmol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 7.2 mL | 18.0 mmol |
| Trimethyl borate | 121-43-7 | 103.91 | 2.2 mL | 19.7 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 80 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 30 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL | - |
| Hexanes | 110-54-3 | 86.18 | - | - |
Procedure:
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Dissolve 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine (5.0 g, 16.4 mmol) in anhydrous THF (80 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Add n-butyllithium (7.2 mL of a 2.5 M solution in hexanes, 18.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
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Stir the resulting mixture at -78 °C for 1 hour.
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To the aryllithium solution, add trimethyl borate (2.2 mL, 19.7 mmol) dropwise, maintaining the temperature at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
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Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (30 mL).
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Extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Triturate the resulting solid with hexanes to afford 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid as a white to off-white solid.
Expected Yield: 60-75%
Data Presentation
Table 1: Summary of Reaction Yields and Product Characterization
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 1 | 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine | C₁₁H₁₄BrNO₂S | 304.23 | 85-95 | White solid |
| 2/3 | 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid | C₁₁H₁₆BNO₄S | 269.13 | 60-75 | White to off-white solid |
Logical Workflow Diagram
The overall synthetic process can be visualized as a linear workflow, starting from the commercially available sulfonyl chloride and proceeding through the sulfonamide intermediate to the final boronic acid product.
Caption: Synthetic workflow for the target compound.
This comprehensive guide provides a clear and detailed pathway for the synthesis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. The provided protocols and data are intended to be a valuable resource for researchers in the field of synthetic and medicinal chemistry. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
